molecular formula C18H17NO2S2 B2437981 N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide CAS No. 1203356-91-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide

Cat. No. B2437981
CAS RN: 1203356-91-5
M. Wt: 343.46
InChI Key: BQTORAYNYJQGSL-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide, also known as TCS 2312, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TCS 2312 belongs to the class of sulfonamide compounds and has been found to have a wide range of pharmacological properties.

Scientific Research Applications

Fungicidal Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide derivatives have shown promising fungicidal activity. In a study by Wu et al., these compounds were designed and synthesized by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Specifically, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides . Compound 4f, in particular, is a potential candidate for further development as a fungicide against CDM .

Heterocycle-Based Drug Design

Thiophene derivatives, including N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide, serve as significant lead compounds for drug design. Researchers have explored their potential in medicinal chemistry due to their diverse biological effects . These compounds could be further optimized for therapeutic applications.

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-23(21,16-8-3-6-14-5-1-2-7-15(14)16)19-13-18(10-11-18)17-9-4-12-22-17/h1-9,12,19H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTORAYNYJQGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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